4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features both a methoxyphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 3-methoxyphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 3-methoxyaniline.
Trifluoromethylation: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide and a radical initiator.
Coupling Reaction: Finally, the methoxyphenoxy group is coupled with the trifluoromethylated aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
4-Methoxy-3-(trifluoromethyl)aniline: Lacks the phenoxy group, making it less complex.
3-Methoxy-4-(trifluoromethyl)aniline: Another positional isomer with different chemical properties.
Uniqueness
4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The combination of a methoxyphenoxy group and a trifluoromethyl group provides a balance of electronic and steric effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJYAKNRKKHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221504 |
Source
|
Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946784-63-0 |
Source
|
Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946784-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.